potassium (2-methyl-1H-benzimidazol-1-yl)acetate

Overview

Description

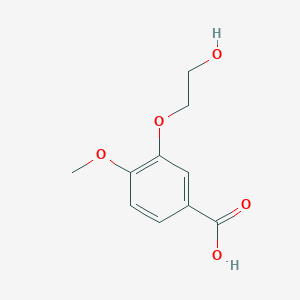

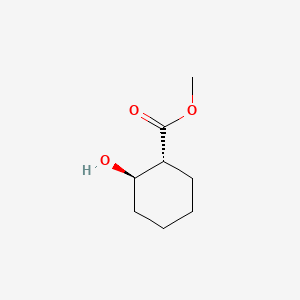

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C10H9KN2O2 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

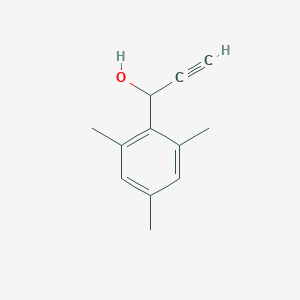

The molecular structure of this compound consists of a benzimidazole ring attached to an acetate group . Further details about its structure might be available in specialized databases or scientific literature.Scientific Research Applications

DNA Binding Properties and Applications

One of the notable applications of benzimidazole derivatives, such as potassium (2-methyl-1H-benzimidazol-1-yl)acetate, is their strong binding affinity to the minor groove of double-stranded DNA, particularly with specificity for AT-rich sequences. This property is exemplified by Hoechst 33258, a closely related compound, which has been widely used as a fluorescent DNA stain in cell biology, including chromosome and nuclear staining, and flow cytometry. These derivatives also find utility as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Agricultural Applications

Potassium, a key nutrient in agriculture, has its availability in soil significantly influenced by compounds like this compound. Research on potassium in agriculture highlights the necessity for ongoing studies on its role in soils and plant nutrition. It points out the almost universal use of exchangeable K measurements for fertilizer recommendations and the potential for improving crop quality and stress resistance through better understanding of potassium's role in plant physiology (Römheld & Kirkby, 2010).

Anticancer Potential and Drug Design

Benzimidazole derivatives demonstrate a broad range of biological activities, including anticancer properties. They act through various mechanisms, such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The design and synthesis of benzimidazole derivatives are driven by their structural similarity to naturally occurring nitrogenous bases like purine, enabling the development of targeted therapies with enhanced potency and selectivity (Akhtar et al., 2019).

Mechanism of Action

Target of Action

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a benzimidazole derivative. Benzimidazole compounds have been found to interact with a variety of biological targets, including bacterial and fungal proteins . .

Mode of Action

The mode of action of benzimidazole derivatives often involves binding to their target proteins, disrupting their normal function . This can lead to a variety of downstream effects, depending on the specific target and the biological system in which it operates.

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, potentially by disrupting essential biochemical pathways in these organisms . .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely, depending on their specific chemical structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds.

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, depending on their specific targets and mode of action . Some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, suggesting that they may have antimicrobial effects . .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors . For example, the pH and temperature of the environment can affect the solubility and stability of these compounds, potentially influencing their bioavailability and efficacy . .

Properties

IUPAC Name |

potassium;2-(2-methylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.K/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVBBDULKSUIF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)

![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)

![[FeCl2bis(dppbz)]](/img/structure/B3339339.png)

![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)